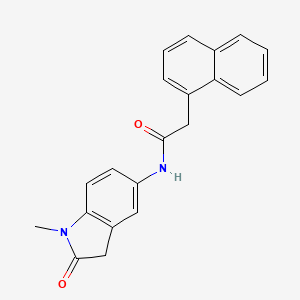

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide

描述

属性

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-23-19-10-9-17(11-16(19)13-21(23)25)22-20(24)12-15-7-4-6-14-5-2-3-8-18(14)15/h2-11H,12-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLSTDRRJKAZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic or basic conditions.

Acylation Reaction: The indolinone intermediate is then acylated with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

化学反应分析

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

- N-(1-methyl-2-oxoindolin-5-yl)-2-phenylacetamide

- N-(1-methyl-2-oxoindolin-5-yl)-2-(2-naphthyl)acetamide

- N-(1-methyl-2-oxoindolin-5-yl)-2-(3-naphthyl)acetamide

Uniqueness

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of an indolinone core and a naphthalene ring, which may confer distinct chemical and biological properties compared to other similar compounds.

生物活性

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound with significant potential in various biological applications, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound features a unique structure that combines an indolinone moiety with a naphthalene ring. The synthesis typically involves:

- Formation of the Indolinone Core : This is achieved through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester.

- Acylation Reaction : The indolinone intermediate is acylated using 2-(naphthalen-1-yl)acetyl chloride in the presence of a base like triethylamine.

This synthesis route ensures the compound retains its biological efficacy while allowing for modifications that enhance its properties.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It interacts with specific molecular targets, notably:

- Procaspase Activation : The compound activates procaspase-3, leading to apoptosis in various cancer cell lines.

- Cell Cycle Modulation : Studies indicate that it alters cell division and causes accumulation in the S phase, inhibiting proliferation .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines. Notable findings include:

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| NPC-TW01 (Nasopharyngeal carcinoma) | 0.6 | Induction of apoptosis through caspase activation |

| H661 (Lung carcinoma) | TBD | Cell cycle arrest and apoptosis |

| Hep3B (Hepatoma) | TBD | Inhibition of proliferation |

| A498 (Renal carcinoma) | TBD | Induction of cell death |

| MKN45 (Gastric cancer) | TBD | Modulation of signaling pathways |

These findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies .

Comparative Studies

In comparative studies with similar compounds, this compound has shown enhanced cytotoxicity and specificity towards cancer cells. For instance, it outperformed other derivatives in terms of inducing apoptosis and inhibiting cell growth across various cancer types .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on NPC-TW01 Cells : This study revealed that the compound significantly inhibited cell proliferation by altering the cell cycle distribution. The results indicated a concentration-dependent response, emphasizing its potential as a therapeutic agent.

- Combination Therapies : In combination with other known anticancer agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer strains.

常见问题

Q. What are the key steps in synthesizing N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of an indolinone core followed by coupling with a naphthalene-acetamide moiety. Cyclization steps often require reflux conditions (e.g., in glacial acetic acid) to form the indolinone structure, while coupling reactions may use carbodiimides or copper catalysts in polar aprotic solvents like DMF . Optimization includes adjusting temperature, solvent polarity, and catalyst loadings to maximize yield (e.g., 6–17% yields reported for similar compounds) .

Q. How is the compound characterized for purity and structural confirmation?

Characterization relies on NMR (¹H and ¹³C) for bond connectivity, HRMS for molecular weight verification, and IR spectroscopy for functional group identification (e.g., C=O at ~1670 cm⁻¹). Chromatography (TLC/HPLC) ensures purity, while melting points (e.g., 153–194°C for analogs) provide physical consistency checks .

Q. What are the primary biological targets of this compound, and how are preliminary activities assessed?

The compound’s indolinone and naphthalene groups suggest interactions with enzymes like monoamine oxidases (MAOs) or apoptosis regulators (e.g., Bcl-2). Preliminary assays include in vitro enzyme inhibition (IC₅₀ values) and cytotoxicity studies (e.g., MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (using SHELXL ) provides bond lengths/angles (e.g., C=O bond ~1.22 Å) and spatial arrangements. Computational tools (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock) map binding affinities to targets like MAO-B or acetylcholinesterase .

Q. What strategies address contradictions in reported biological activities across studies?

Discrepancies in activity (e.g., varying IC₅₀ values) may arise from assay conditions (pH, solvent) or impurity levels. Cross-validation using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) and strict QC protocols (e.g., ≥95% purity by HPLC) reduce variability .

Q. How do substituent modifications (e.g., chloro, methoxy) impact reactivity and bioactivity?

Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility. For example, chloro-substituted analogs show improved MAO-B inhibition (IC₅₀ ~0.028 mM) compared to methoxy derivatives . Systematic SAR studies using Hammett constants or Free-Wilson analysis quantify these effects .

Methodological Considerations

Q. What analytical techniques are critical for studying reaction kinetics and degradation pathways?

LC-MS monitors intermediates in real-time, while kinetic studies use UV-Vis spectroscopy (e.g., tracking naphthalene π-π transitions). Degradation under stress conditions (heat, light) is assessed via accelerated stability testing .

Q. How are synthetic by-products identified and mitigated?

By-products (e.g., uncyclized intermediates) are detected via HRMS and minimized using scavengers (e.g., molecular sieves for water-sensitive steps) or gradient recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。